molecular formula C15H14N4 B7590706 2,5-Dibenzyltetrazole

2,5-Dibenzyltetrazole

Cat. No. B7590706
M. Wt: 250.30 g/mol
InChI Key: FGASZUSOTKOAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dibenzyltetrazole (DBT) is a tetrazole derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications in various fields. DBT is a white crystalline compound that is soluble in organic solvents like chloroform, benzene, and ethanol.

Scientific Research Applications

2,5-Dibenzyltetrazole has been extensively studied for its potential applications in various fields such as material science, medicinal chemistry, and analytical chemistry. In material science, 2,5-Dibenzyltetrazole has been used as a ligand in metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In medicinal chemistry, 2,5-Dibenzyltetrazole has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In analytical chemistry, 2,5-Dibenzyltetrazole has been used as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of 2,5-Dibenzyltetrazole is not fully understood, but it is believed to act as a DNA intercalator and inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. 2,5-Dibenzyltetrazole has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
2,5-Dibenzyltetrazole has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. 2,5-Dibenzyltetrazole has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2,5-Dibenzyltetrazole has several advantages for lab experiments, including its high solubility in organic solvents, stability under various conditions, and ease of synthesis. However, 2,5-Dibenzyltetrazole also has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for the research on 2,5-Dibenzyltetrazole, including the development of new synthetic methods, the investigation of its potential as a drug candidate for the treatment of various diseases, and the exploration of its applications in material science and analytical chemistry. Additionally, further studies are needed to fully understand the mechanism of action and the potential side effects of 2,5-Dibenzyltetrazole.

Synthesis Methods

2,5-Dibenzyltetrazole can be synthesized using various methods, including the reaction of benzyl azide with benzyl cyanide, the reaction of benzyl azide with benzyl isocyanate, and the reaction of benzyl azide with benzyl isothiocyanate. The most commonly used method is the reaction of benzyl azide with benzyl cyanide, which involves the use of sodium azide and sodium cyanide as reagents.

properties

IUPAC Name

2,5-dibenzyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-3-7-13(8-4-1)11-15-16-18-19(17-15)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGASZUSOTKOAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(N=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibenzyltetrazole

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